2-Acetyl-5-methylhexanoic acid
Description
2-Acetyl-5-methylhexanoic acid (C₉H₁₆O₃) is a branched-chain carboxylic acid featuring an acetyl group at the second carbon and a methyl group at the fifth carbon. The acetyl group enhances its reactivity in condensation and esterification reactions, while the methyl branch influences steric effects and solubility .
Properties
Molecular Formula |
C9H16O3 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-acetyl-5-methylhexanoic acid |
InChI |
InChI=1S/C9H16O3/c1-6(2)4-5-8(7(3)10)9(11)12/h6,8H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
GFIMJLVYVCKQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C(=O)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acetyl-5-methylhexanoic acid can be synthesized through several methods. One common approach involves the alkylation of enolate ions. The enolate ion of a suitable precursor, such as 2-methylhexanoic acid, can be alkylated using an acetylating agent like acetyl chloride under basic conditions. The reaction typically requires a strong base such as sodium hydride or lithium diisopropylamide to generate the enolate ion, followed by the addition of the acetylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification methods would be tailored to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Acetyl-5-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 2-acetyl-5-methylhexanoic acid involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, participating in various biochemical pathways. The compound may inhibit or activate enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds are structurally related to 2-acetyl-5-methylhexanoic acid, differing in functional groups or substitution patterns:
| Compound Name | Functional Groups | Key Structural Features |
|---|---|---|
| This compound | Carboxylic acid, acetyl, methyl | Acetyl at C2, methyl at C5 |
| This compound ethyl ester (C₁₁H₂₀O₃) | Ester, acetyl, methyl | Ethyl ester replaces carboxylic acid |
| (E)-5-Methylhex-2-enoic acid | Carboxylic acid, α,β-unsaturated alkene | Conjugated double bond at C2–C3 |
| Methyl 5-oxohexanoate (C₇H₁₂O₃) | Ester, ketone | Ketone at C5, methyl ester at C1 |
| (E)-Methyl 2-cyano-5-methylhex-2-enoate | Ester, cyano, α,β-unsaturated alkene | Cyano group at C2, conjugated double bond |
Key Observations :
- The ethyl ester derivative (C₁₁H₂₀O₃) exhibits reduced polarity compared to the parent acid, lowering its boiling point (127–129°C at 23 Torr) and altering solubility .
- The α,β-unsaturated analogs (e.g., (E)-5-methylhex-2-enoic acid) display enhanced acidity due to conjugation, whereas the acetyl group in the target compound may stabilize enolate intermediates .
Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Storage Conditions |
|---|---|---|---|---|---|
| This compound ethyl ester | 200.27 | 0.947 ± 0.06 | 127–129 (23 Torr) | 11.81 ± 0.59 | –20°C |
| (E)-5-Methylhex-2-enoic acid | 130.14 | N/A | N/A | ~4.5* | Room temperature |
| Methyl 5-oxohexanoate | 144.17 | N/A | N/A | N/A | Room temperature |
*Estimated based on typical α,β-unsaturated carboxylic acids .
Key Observations :
- The ethyl ester’s higher pKa (11.81) reflects its esterified carboxyl group, contrasting with the acidic proton in the parent compound and (E)-5-methylhex-2-enoic acid (~4.5) .
- The acetyl group in this compound may increase steric hindrance, reducing reactivity in nucleophilic substitutions compared to linear analogs like methyl 5-oxohexanoate .
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